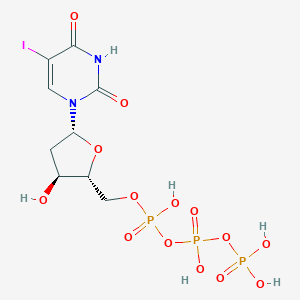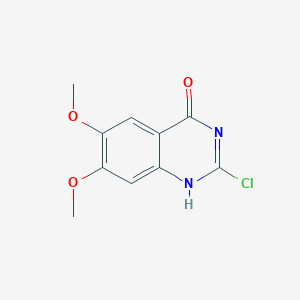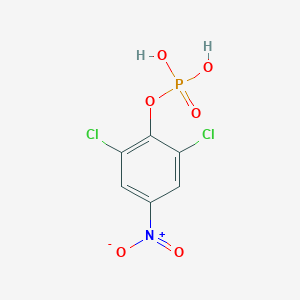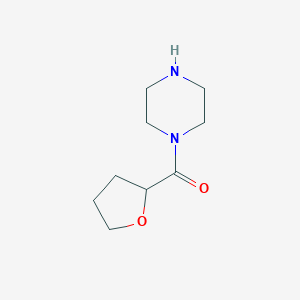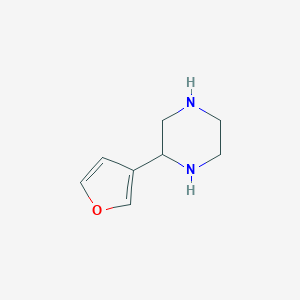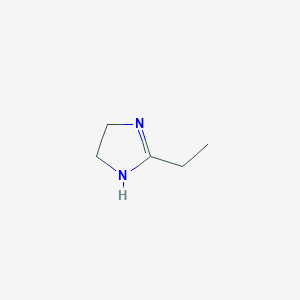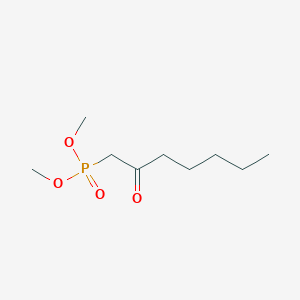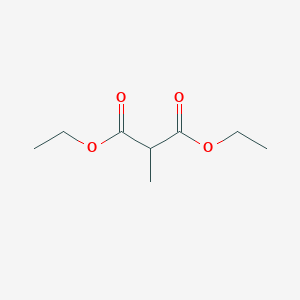![molecular formula C24H14 B048583 苯并[b]芘 CAS No. 197-70-6](/img/structure/B48583.png)
苯并[b]芘
描述
Benzo[b]perylene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₄H₁₄. It is a compound consisting of multiple fused benzene rings, making it a member of the larger family of polycyclic aromatic hydrocarbons. This compound is known for its stability and is often found in the environment as a result of incomplete combustion processes, such as those occurring in automobile exhausts, industrial emissions, and tobacco smoke .
科学研究应用
Benzo[b]perylene has several scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in various chemical reactions and environmental processes.
Biology: Research on benzo[b]perylene focuses on its interactions with biological systems, particularly its potential mutagenic and carcinogenic effects.
Medicine: Studies investigate its role in the development of cancer and other diseases, aiming to understand its mechanisms of action and potential therapeutic targets.
Industry: Benzo[b]perylene is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
作用机制
Target of Action
Benzo[b]perylene, a polycyclic aromatic hydrocarbon (PAH), primarily targets the cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including PAHs .
Mode of Action
The interaction of Benzo[b]perylene with its targets involves a series of metabolic transformations. The compound is metabolized by cytochrome P450 to form various metabolites . The orientation of the lone-pair of electrons toward the aromatic core of the compound significantly affects its electronic structures and energy levels .
Biochemical Pathways
The biochemical pathways affected by Benzo[b]perylene involve the metabolism of the compound by cytochrome P450 enzymes . The metabolites produced as a result of these pathways can interact with DNA, leading to the formation of DNA adducts . These adducts can cause mutations and malignant transformations .
Pharmacokinetics
Given its structure and properties, it is likely to have low solubility and volatility . This suggests that the compound may have low bioavailability and may be slowly metabolized and excreted from the body.
Result of Action
The primary result of the action of Benzo[b]perylene is the formation of DNA adducts, which can lead to mutations and malignant transformations . This can potentially lead to carcinogenic effects.
Action Environment
Benzo[b]perylene is found in various environmental compartments, including air, surface water, soil, and sediments . It is present in cigarette smoke, as well as in food products, especially when smoked and grilled . Environmental factors, such as the presence of other pollutants, can influence the compound’s action, efficacy, and stability .
生化分析
Cellular Effects
Pahs are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is likely that Benzo[b]perylene has similar effects.
Molecular Mechanism
It is known that PAHs can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that PAHs can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that PAHs can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that PAHs can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that PAHs can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that PAHs can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Benzo[b]perylene can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the cyclodehydrogenation of suitable polycyclic aromatic precursors under high-temperature conditions. For instance, the cyclization of 1,2,3,4-tetrahydrobenzo[b]perylene can be achieved using a palladium-catalyzed reaction .
Industrial Production Methods: Industrial production of benzo[b]perylene typically involves the extraction from coal tar or crude oil, where it naturally occurs. The compound can be isolated through a series of distillation and purification steps, leveraging its unique boiling point and solubility characteristics .
化学反应分析
Types of Reactions: Benzo[b]perylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated benzo[b]perylene.
Substitution: Nitrobenzo[b]perylene, halogenated benzo[b]perylene.
相似化合物的比较
Benzo[ghi]perylene: Another polycyclic aromatic hydrocarbon with a similar structure but different arrangement of benzene rings.
Benzo[a]pyrene: Known for its potent carcinogenic properties, it shares structural similarities with benzo[b]perylene but has a different arrangement of rings
Uniqueness: Benzo[b]perylene is unique due to its specific arrangement of benzene rings, which influences its chemical reactivity and interaction with biological systems. Its stability and occurrence in various environmental sources make it a compound of interest for both environmental and health-related research .
属性
IUPAC Name |
hexacyclo[11.9.1.114,18.03,8.09,23.022,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18(24),19,21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-9-17-16(6-1)14-22-21-11-4-8-15-7-3-10-19(23(15)21)20-13-5-12-18(17)24(20)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDAAYMFPFYGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC=C6)C4=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075196 | |
| Record name | Benzo[b]perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197-70-6 | |
| Record name | Benzo[b]perylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000197706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[b]perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Benzo[b]perylene, and where is it found?
A1: Benzo[b]perylene is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. It's a common environmental pollutant generated through incomplete combustion of organic materials like fossil fuels and wood. [] As a result, it can be found in sources like cigarette smoke condensate [] and hard-coal flue gas condensate. []
Q2: Why is there interest in studying the fluorescence of Benzo[b]perylene?
A2: Researchers use fluorescence spectroscopy to identify and quantify PAHs like Benzo[b]perylene. Understanding how specific molecules quench (reduce) fluorescence is important for accurate analysis. One study found that the fluorescence of Benzo[b]perylene is selectively quenched by nitromethane, highlighting the importance of considering potential interferences during analysis. []
Q3: What are the potential health risks associated with Benzo[b]perylene exposure?
A3: While this specific set of research papers doesn't delve into the toxicological details, it does mention that several C24H14 PAHs, including Benzo[b]perylene, have been identified as mutagens and carcinogens. [] This highlights the importance of understanding the formation and presence of these compounds in environments where human exposure is possible.
Q4: Has any research explored the nonlinear optical properties of Benzo[b]perylene derivatives?
A4: Yes, a study investigated the ultrafast nonlinear optical properties of a Benzo[b]perylene derivative, benzo[b]naphtho[1,2,3,4-pqr]perylene (BNP). [] The researchers found that BNP exhibits a strong three-photon absorption coefficient, suggesting potential applications in fields like optical limiting and data storage.
Q5: Are there any analytical techniques specifically used for identifying and quantifying Benzo[b]perylene?
A5: The provided research highlights the use of gas chromatography/mass spectrometry (GC/MS) for determining the presence and quantity of various PAHs, including Benzo[b]perylene, emitted from sources like coal-fired residential furnaces. [] Additionally, high-pressure liquid chromatography with ultraviolet-visible absorbance detection and mass spectrometric detection has been used to analyze Benzo[b]perylene in controlled pyrolysis experiments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


